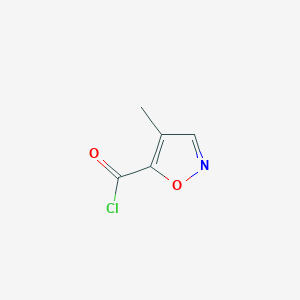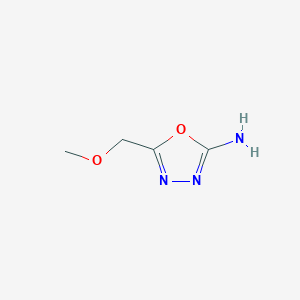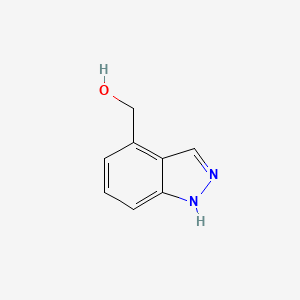
喹啉-2-基硼酸
描述
Quinolin-2-ylboronic acid is a compound with the molecular formula C9H8BNO2 . It has a molecular weight of 172.98 g/mol . The IUPAC name for this compound is quinolin-2-ylboronic acid .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. A variety of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Conrad–Limpach synthesis involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of Quinolin-2-ylboronic acid consists of a benzene ring fused with a pyridine moiety . The InChI string for this compound is InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives . They can also be used in annulation reactions to form additional cycles .Physical And Chemical Properties Analysis
Quinolin-2-ylboronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass of this compound is 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .科学研究应用
Cross-Coupling Reactions
Quinolin-2-ylboronic acid is widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a coupling partner for various halides or pseudohalides, leading to the formation of biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
Catalysis
In catalysis, Quinolin-2-ylboronic acid serves as a Lewis acid catalyst . Its ability to coordinate with substrates increases the rate of chemical reactions. For instance, it can catalyze the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .
Medicinal Chemistry
The compound finds applications in medicinal chemistry where it’s used to design bioactive molecules . Its boronic acid moiety can interact with biological systems, potentially leading to the development of new drugs. It’s particularly useful in the synthesis of molecules that target proteasomes, which are instrumental in protein degradation within cells .
Polymer Materials
Quinolin-2-ylboronic acid is involved in the synthesis of polymeric materials . It can be used to introduce boronic acid functionalities into polymers, which can then interact with various agents, such as sugars or pH indicators, leading to smart materials with potential applications in drug delivery systems .
Optoelectronic Materials
This compound is also significant in the field of optoelectronics . Boronic acids can be part of the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices. Their electron-deficient nature allows them to act as electron-transporting materials, which is crucial in the performance of these devices .
Sensing Applications
Lastly, Quinolin-2-ylboronic acid is utilized in sensing applications . It can form complexes with diols and Lewis bases such as fluoride or cyanide anions, which leads to changes in fluorescence or color. This property is exploited in the development of sensors for detecting sugars, pH changes, and various anions .
作用机制
Target of Action
Quinolin-2-ylboronic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolin-2-ylboronic acid, like other quinolines, interacts with its targets by forming a ternary complex with a DNA molecule and the gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
Quinolin-2-ylboronic acid affects the biochemical pathways related to DNA replication in bacteria . By inhibiting the action of gyrase and topoisomerase IV enzymes, it disrupts the supercoiling and relaxation of bacterial DNA, essential processes for DNA replication and transcription .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their good oral bioavailability and wide distribution in body tissues . They are metabolized in the liver and excreted via the kidneys
Result of Action
The primary result of Quinolin-2-ylboronic acid’s action is the inhibition of bacterial growth . By blocking DNA replication, it prevents bacteria from multiplying, which can lead to the death of the bacterial population . This makes Quinolin-2-ylboronic acid potentially useful in treating bacterial infections.
Action Environment
The efficacy and stability of Quinolin-2-ylboronic acid, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound . .
未来方向
属性
IUPAC Name |
quinolin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623225 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745784-12-7 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



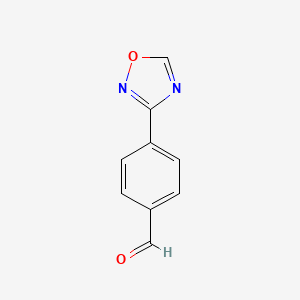
![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
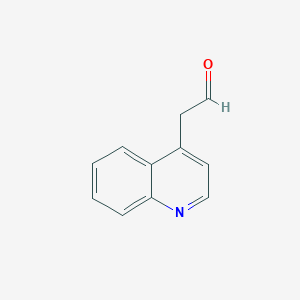
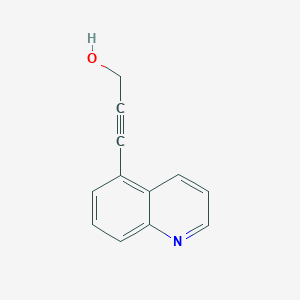
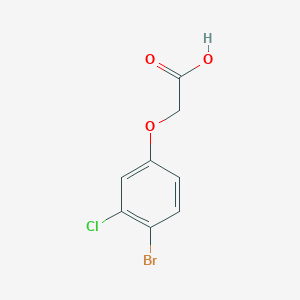


![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

